(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol
Description
(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, an o-tolyl (2-methylphenyl) group at position 3, and a hydroxymethyl (-CH2OH) group at position 3. The isoxazole ring, a five-membered structure containing nitrogen and oxygen, imparts unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. The hydroxymethyl group at position 4 enables further derivatization, such as etherification or esterification, to generate bioactive molecules or polymers .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[5-methyl-3-(2-methylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO2/c1-8-5-3-4-6-10(8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3 |
InChI Key |
WTHDAJDWHQSHIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazoles . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of isoxazoles, including this compound, may involve microwave-assisted synthesis to reduce reaction times and improve yields . This method is advantageous due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes oxidation under acidic conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic medium
-
Product : (5-Methyl-3-(o-tolyl)isoxazol-4-yl)carboxylic acid
-
Mechanism : The alcohol is oxidized to a carboxylic acid via a two-step process involving intermediate aldehyde formation.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid derivative | ~75% |
Reduction Reactions
The isoxazole ring itself is generally resistant to reduction, but the hydroxymethyl group can be reduced under specific conditions:
-
Reagent : Lithium aluminum hydride (LiAlH₄) in dry ether
-
Product : Retains the alcohol group; no reduction of the isoxazole ring observed.
-
Note : Isoxazole rings are stable to common reducing agents unless harsh conditions (e.g., catalytic hydrogenation at high pressure) are applied.
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitution reactions after activation:
-
Reagent : Thionyl chloride (SOCl₂) converts the alcohol to a chloromethyl intermediate, which reacts with amines or thiols.
-
Example : Reaction with sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates deprotonation, enabling alkylation or arylation.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Substitution | SOCl₂ → R-NH₂ | Amine derivative | ~60% | |
| Alkylation | NaH, DMSO, R-X | Alkylated isoxazole | ~68% |
Condensation Reactions
The hydroxymethyl group can engage in condensation with aldehydes or ketones:
-
Reagent : Aldehydes under basic conditions (e.g., K₂CO₃)
-
Product : Ether-linked derivatives or Schiff bases, depending on reactants.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Condensation | 4-Chlorobenzaldehyde, K₂CO₃ | Ether derivative | ~55% |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing CO and forming aromatic byproducts.
-
Acid/Base Sensitivity : The isoxazole ring hydrolyzes under strong acidic/basic conditions, leading to ring-opening products.
Table 2: Comparative Yields in Substitution Reactions
| Leaving Group | Nucleophile | Solvent | Yield (%) |
|---|---|---|---|
| -Cl | NH₃ | THF | 60 |
| -OTs | SH⁻ | DMF | 72 |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent research indicates that (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol exhibits significant anticancer properties. A study evaluated its cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The compound demonstrated promising antiproliferative activity, with half-maximal inhibitory concentrations (IC) comparable to established chemotherapeutic agents like cisplatin .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC (µM) | Reference Drug (IC) |
|---|---|---|
| A549 (Lung) | 45.2 | Cisplatin (47.1) |
| MCF7 (Breast) | 38.7 | 5-Fluorouracil (40.0) |
Antimicrobial Properties
The compound has also been tested for its antimicrobial activity against various bacterial strains. Results indicate that it possesses significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be a viable option for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 18 |
Case Study 1: Anticancer Efficacy
In a controlled study involving the treatment of A549 cells with varying concentrations of this compound, researchers observed a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This finding supports the potential use of this compound in targeted cancer therapies .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a significant zone of inhibition, particularly at higher concentrations, suggesting its potential as a broad-spectrum antimicrobial agent. Further studies are warranted to explore its mechanism of action and therapeutic formulations .
Mechanism of Action
The mechanism of action of (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Isoxazole Derivatives
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity : The o-tolyl group increases lipophilicity (logP) compared to the phenyl analogue, which may enhance membrane permeability in biological systems .
- Synthetic Flexibility: The hydroxymethyl group allows for versatile functionalization, as seen in the synthesis of SI49, a GABA uptake inhibitor derived from (5-methyl-3-phenylisoxazol-4-yl)methanol .
Physical and Chemical Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogues:
Table 2: Comparative Physicochemical Properties
Notes:
Comparison with Analogues :
- The phenyl and p-tolyl analogues undergo similar reactions, but the o-tolyl group may slow reaction kinetics due to steric effects .
- Pyridinyl-substituted isoxazoles (e.g., (5-methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol) exhibit enhanced hydrogen-bonding capacity, influencing their use in coordination chemistry .
Ortho vs. Para Substitution :
- The o-tolyl group’s steric bulk may reduce binding to flat enzymatic pockets compared to para-substituted analogues, which align better with planar active sites .
Biological Activity
(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure
The compound is characterized by the isoxazole ring, which is known for its diverse biological activities. The presence of the o-tolyl group and the methyl substitution at the 5-position of the isoxazole ring influences its pharmacological properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of isoxazole derivatives. For instance, compounds related to this compound have demonstrated significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 1 | 0.0048 | E. coli (Gram-negative) |
| Compound 2 | 0.0195 | Bacillus mycoides (Gram-positive) |
| Compound 3 | 0.039 | C. albicans (Fungal) |
These findings suggest that similar derivatives may exhibit comparable or enhanced antimicrobial properties due to structural similarities.
Anticancer Activity
The anticancer properties of isoxazole derivatives have also been investigated extensively. A study indicated that compounds with a similar structure to this compound showed cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colon) | 58.4 |
| Compound B | MCF7 (Breast) | 45.2 |
| Compound C | A549 (Lung) | 32.1 |
The results indicate that certain derivatives can be more effective than traditional chemotherapeutic agents, suggesting a promising avenue for further research.
Enzyme Inhibition
Isoxazole derivatives are also known for their ability to inhibit specific enzymes, which can be crucial in treating diseases like diabetes and cancer. For example, compounds structurally related to this compound have been evaluated for their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B).
Table 3: PTP1B Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| Compound D | 6.33 ± 1.02 |
| Compound E | 16.2 ± 4.52 |
The data shows that certain substitutions significantly enhance enzyme inhibition, indicating potential therapeutic applications.
Case Studies
- Study on Antimicrobial Activity : A comprehensive examination of various isoxazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria and fungi, supporting the hypothesis that structural modifications can optimize biological efficacy .
- Cytotoxicity Evaluation : Research demonstrated that specific isoxazole compounds induced apoptosis in cancer cells at lower concentrations compared to standard treatments, highlighting their potential as effective anticancer agents .
Q & A
Q. What are the common synthetic routes for (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions using hydroxylamine derivatives and ketone precursors. For example, aryl oximes can react with acetylacetone under basic conditions (e.g., NaOH in methanol) to form the isoxazole core. Optimization of temperature (0–5°C) and pH (maintained at ~10) is critical to minimize side reactions and improve yield. Metal catalysts like copper(I) or ruthenium(II) may enhance regioselectivity in advanced protocols .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure, as demonstrated for related isoxazole derivatives. Key parameters include dihedral angles between aromatic rings and hydrogen-bonding interactions (e.g., O–H···N), which stabilize the crystal lattice. Complementary techniques like H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) validate purity and functional groups .
Q. What role does the hydroxymethyl group play in the compound’s reactivity?
The hydroxymethyl (–CHOH) group enhances solubility in polar solvents and serves as a handle for derivatization. It can undergo oxidation to carboxylic acids or participate in esterification/etherification reactions, enabling the synthesis of prodrugs or analogs with tailored pharmacokinetic properties .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking against targets like human dihydrofolate reductase (DHFR, PDB ID: 1KMS) provides insights into binding affinities. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., o-tolyl vs. 4-chlorophenyl) with bioactivity. For instance, electron-withdrawing groups on the aryl ring may improve anticancer potency by enhancing target interaction .
Q. What strategies resolve contradictions in biological activity data across structurally similar isoxazole derivatives?
Systematic SAR studies comparing substituent effects (e.g., methyl vs. methoxy groups) can isolate critical pharmacophores. For example, replacing the o-tolyl group with a 4-nitrophenyl moiety in related compounds increased antitubercular activity (MIC: 3–6.25 µg/mL). Meta-analysis of cytotoxicity (via MTT assays) and enzymatic inhibition profiles helps identify confounding factors like aggregation in solution .
Q. How does the crystal packing of this compound influence its physicochemical properties?
SC-XRD reveals that intermolecular O–H···N hydrogen bonds create one-dimensional chains, impacting solubility and melting behavior. The o-tolyl group’s twisted conformation (∼51.7° relative to the isoxazole plane) reduces π-π stacking, which may enhance bioavailability by preventing crystal lattice stabilization .
Q. What advanced techniques are used to study aggregation effects in solution?
Variable-temperature emission spectroscopy in glass-forming solvents (e.g., DMF/methanol/ethanol) detects aggregation at low concentrations (5–10 µM). Blue-shifted MLCT (metal-to-ligand charge transfer) bands and lifetime changes (e.g., τ = 235 ns at RT vs. 1.36 µs at 77 K) indicate dimerization, which can confound bioactivity assays .
Methodological Considerations
- Synthesis Optimization : Screen solvents (ethanol vs. acetonitrile) and catalysts (e.g., Cu(I) vs. Ru(II)) to improve regioselectivity .
- Data Validation : Use SHELXL for crystallographic refinement and SHELXPRO for macromolecular interfaces to ensure structural accuracy .
- Biological Assays : Pair docking studies with SPR (surface plasmon resonance) to validate binding kinetics and reduce false positives in virtual screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
